5,5,5-Tribromo-2-methylpent-1-ene
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Overview
Description
5,5,5-Tribromo-2-methylpent-1-ene is an organic compound with the molecular formula C6H9Br3. It is a derivative of pentene, where three bromine atoms are attached to the fifth carbon atom, and a methyl group is attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Tribromo-2-methylpent-1-ene typically involves the bromination of 2-methylpent-1-ene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methylpent-1-ene reacts with bromine to form the tribromo derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and appropriate reaction vessels to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Tribromo-2-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used.
Major Products Formed
Substitution: Products include various substituted alkenes and alkanes.
Elimination: Formation of alkenes such as 2-methylpent-1-ene.
Scientific Research Applications
5,5,5-Tribromo-2-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,5-Tribromo-2-methylpent-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. The double bond in the molecule also allows it to participate in addition reactions, forming new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dibromo-2-methylpent-1-ene
- 5-Bromo-2-methylpent-1-ene
- 2,3-Dibromo-2-methylpentane
Uniqueness
5,5,5-Tribromo-2-methylpent-1-ene is unique due to the presence of three bromine atoms on the same carbon atom, which significantly influences its reactivity and chemical properties. This makes it distinct from other similar compounds that may have fewer bromine atoms or different substitution patterns .
Properties
CAS No. |
61446-97-7 |
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Molecular Formula |
C6H9Br3 |
Molecular Weight |
320.85 g/mol |
IUPAC Name |
5,5,5-tribromo-2-methylpent-1-ene |
InChI |
InChI=1S/C6H9Br3/c1-5(2)3-4-6(7,8)9/h1,3-4H2,2H3 |
InChI Key |
DEENLLKUAJBWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(Br)(Br)Br |
Origin of Product |
United States |
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